Cas no 885959-18-2 (2-bromo-N'-hydroxyethanimidamide)

2-bromo-N'-hydroxyethanimidamide Chemical and Physical Properties
Names and Identifiers
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- Ethanimidamide, 2-bromo-N-hydroxy-
- 2-Bromo-n'-hydroxyacetimidamide
- 2-bromo-N'-hydroxyethanimidamide
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- MDL: MFCD07776266
- Inchi: 1S/C2H5BrN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5)
- InChI Key: LJUUIGXZZALSLH-UHFFFAOYSA-N
- SMILES: C(NO)(=N)CBr
2-bromo-N'-hydroxyethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-210949-0.05g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 0.05g |
$792.0 | 2023-02-22 | ||
Enamine | EN300-210949-1.0g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 1g |
$0.0 | 2023-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01019199-1g |
2-Bromo-N'-hydroxyethanimidamide |
885959-18-2 | 95% | 1g |
¥4200.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377238-250mg |
2-Bromo-n'-hydroxyacetimidamide |
885959-18-2 | 95% | 250mg |
¥15602.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377238-1g |
2-Bromo-n'-hydroxyacetimidamide |
885959-18-2 | 95% | 1g |
¥16970.00 | 2024-04-26 | |
Enamine | EN300-1291416-1g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1291416-2.5g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1291416-0.1g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1291416-0.5g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-210949-0.1g |
2-bromo-N'-hydroxyethanimidamide |
885959-18-2 | 0.1g |
$829.0 | 2023-02-22 |
2-bromo-N'-hydroxyethanimidamide Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
Additional information on 2-bromo-N'-hydroxyethanimidamide
Comprehensive Analysis of 2-Bromo-N'-hydroxyethanimidamide (CAS No. 885959-18-2): Properties, Applications, and Industry Trends
2-Bromo-N'-hydroxyethanimidamide (CAS No. 885959-18-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This bromo-substituted hydroxyimidamide derivative exhibits versatile reactivity, making it a valuable intermediate for synthesizing heterocyclic compounds. With the rise of targeted drug discovery and green chemistry initiatives, researchers are increasingly exploring its potential in small molecule therapeutics and bioconjugation applications.
The compound's N-hydroxyimidamide moiety provides distinctive chelating properties, which align with current trends in metal-organic frameworks (MOFs) development. Recent studies highlight its utility in creating enzyme inhibitors, particularly for diseases involving metalloproteinases. As the pharmaceutical industry shifts toward fragment-based drug design, 2-bromo-N'-hydroxyethanimidamide serves as a crucial building block due to its balanced molecular weight (178.02 g/mol) and favorable Lipinski's rule compliance.
From a synthetic chemistry perspective, this compound addresses several process optimization challenges in modern laboratories. Its bromine substituent enables selective cross-coupling reactions, meeting the growing demand for atom-economical transformations. The hydroxyethanimidamide group participates in novel click chemistry applications, particularly in biomarker development – a hot topic in diagnostic research. These characteristics position it as a key player in the emerging field of theranostic agents (therapeutic + diagnostic).
Analytical studies reveal that CAS 885959-18-2 demonstrates excellent stability under standard storage conditions (2-8°C), addressing common concerns about compound degradation in medicinal chemistry workflows. Its solubility profile – moderate in polar aprotic solvents like DMSO – makes it compatible with high-throughput screening platforms. These practical advantages explain its growing adoption in combinatorial chemistry libraries and structure-activity relationship (SAR) studies.
The environmental profile of 2-bromo-N'-hydroxyethanimidamide aligns with green chemistry principles gaining regulatory traction. Unlike many halogenated compounds, it shows favorable biodegradation potential in OECD 301 tests – a crucial factor for industries implementing sustainable chemistry initiatives. This characteristic, combined with its synthetic utility, makes it a subject of interest in benign-by-design molecular development programs.
Emerging applications in material science further expand the compound's relevance. Researchers are investigating its incorporation into functional polymers for controlled release systems, capitalizing on the N-hydroxy group's pH-responsive behavior. This intersects with booming interest in smart biomaterials for medical devices and drug delivery technologies. Such multidisciplinary applications demonstrate the compound's adaptability to cutting-edge research trends.
Quality control protocols for 885959-18-2 typically employ HPLC-UV analysis (λ~254 nm) with reverse-phase columns, reflecting industry standards for high-purity intermediates. Recent advancements in quality-by-design (QbD) approaches have optimized its synthesis, achieving >98% purity consistently – a critical parameter for GMP-compliant production. These developments address the pharmaceutical industry's escalating demand for well-characterized building blocks.
From a commercial perspective, 2-bromo-N'-hydroxyethanimidamide availability has increased significantly to meet research demands. Leading suppliers now offer customized scale-up solutions, including kilogram-scale production with detailed analytical documentation. This availability supports its growing role in lead optimization phases of drug development programs, where reliable access to intermediates becomes crucial.
The compound's safety profile has been extensively documented through REACH compliance studies, showing favorable results in standard in vitro toxicological assays. This data supports its safe handling in properly equipped laboratories, addressing common researcher concerns about chemical safety in synthetic workflows. Proper personal protective equipment (PPE) including nitrile gloves and safety goggles remains recommended for all handling procedures.
Looking forward, 2-bromo-N'-hydroxyethanimidamide is poised to play a significant role in several next-generation therapeutics development areas. Its structural features make it particularly valuable for proteolysis-targeting chimeras (PROTACs) – a revolutionary approach in targeted protein degradation. As the scientific community continues exploring undruggable targets, this compound's unique chemistry offers novel solutions to longstanding challenges in medicinal chemistry.
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